Carbamic acid, [(1R)-1-(cyanomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester
Overview
Description
Carbamic acid, [(1R)-1-(cyanomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester is a chemical compound known for its unique structure and properties. This compound is used in various scientific research applications due to its reactivity and potential for forming derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(1R)-1-(cyanomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester typically involves the reaction of [(1R)-1-(cyanomethyl)-2-methylpropyl]amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions, usually in the presence of a base such as triethylamine, to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [(1R)-1-(cyanomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Carbamic acid, [(1R)-1-(cyanomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester is utilized in various fields of scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which carbamic acid, [(1R)-1-(cyanomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with biological pathways. These interactions can modulate various biochemical processes, making the compound valuable for research.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-(cyanomethyl)carbamate
- tert-Butyl N-(2-methylpropyl)carbamate
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-cyano-3-methylbutan-2-yl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-8(2)9(6-7-12)13-10(14)15-11(3,4)5/h8-9H,6H2,1-5H3,(H,13,14)/t9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWHKVBSGNXETQ-SECBINFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC#N)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC#N)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301165406 | |
Record name | 1,1-Dimethylethyl N-[(1R)-1-(cyanomethyl)-2-methylpropyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301165406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172695-23-7 | |
Record name | 1,1-Dimethylethyl N-[(1R)-1-(cyanomethyl)-2-methylpropyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172695-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[(1R)-1-(cyanomethyl)-2-methylpropyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301165406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.